molecular formula C26H29N3O4 B2364937 N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-37-4

N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2364937
CAS No.: 866346-37-4
M. Wt: 447.535
InChI Key: MMMMCPDCLXLFOE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its long IUPAC name. It includes several functional groups, such as an imino group, a carboxamide group, and an ethoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C26H29N3O4) and molecular weight (447.535).

Scientific Research Applications

Organic Synthesis and Structural Analysis

Research on compounds structurally related to N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide has focused on their synthesis and structural characterization. For example, the synthesis and antimicrobial activity of related pyrano[2,3-c]pyridine derivatives have been studied, showing that these compounds demonstrate significant activity against bacterial or fungal strains, comparable or even better than standard drugs (Zhuravel et al., 2005). Additionally, polymorphic modifications of related compounds with potential as new hypertension remedies have been identified, highlighting the importance of structural analysis in drug development (Shishkina et al., 2018).

Antimicrobial and Antifungal Activities

A series of novel compounds, including those with structural similarities to the one , have been synthesized and tested for their antibacterial and antifungal properties. For instance, the synthesis and antibacterial studies of new 1,10-diethoxy-1H-pyrano[4,3-b]quinolines have been conducted, highlighting the potential of these compounds in antimicrobial applications (Dhanabal et al., 2006).

Cytotoxicity and Anticancer Research

The development and testing of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents also suggest that related compounds could have applications in anticancer research due to their cytotoxic activities against various cancer cell lines. This includes research on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, with some showing potent antiproliferative activity against human cancer cell lines, underscoring the potential of these compounds in the design of cancer therapies (Hung et al., 2014).

Safety and Hazards

This compound is intended only for research and development use by, or directly under the supervision of, a trained professional .

Properties

IUPAC Name

N-(2,5-diethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-3-31-18-9-10-22(32-4-2)21(15-18)28-26(30)20-14-17-13-16-7-5-11-29-12-6-8-19(23(16)29)24(17)33-25(20)27/h9-10,13-15,27H,3-8,11-12H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMMCPDCLXLFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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